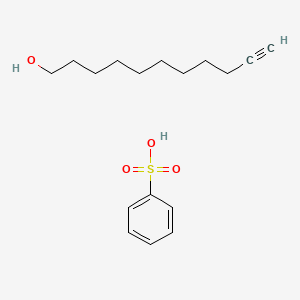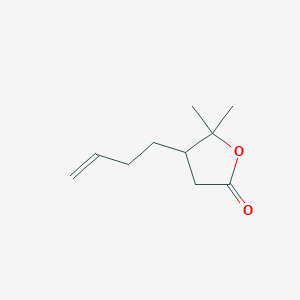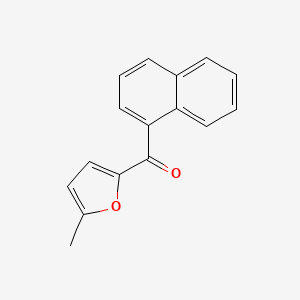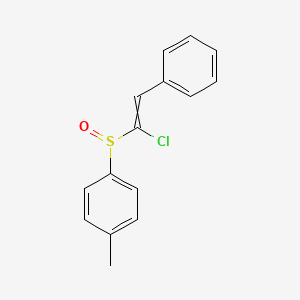![molecular formula C13H19N3O3 B14231075 N-[7-(Hydroxyamino)-7-oxoheptyl]pyridine-2-carboxamide CAS No. 593251-96-8](/img/structure/B14231075.png)
N-[7-(Hydroxyamino)-7-oxoheptyl]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[7-(Hydroxyamino)-7-oxoheptyl]pyridine-2-carboxamide is an organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a pyridine ring attached to a heptyl chain with a hydroxyamino and oxo functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(Hydroxyamino)-7-oxoheptyl]pyridine-2-carboxamide typically involves the condensation of pyridine-2-carboxylic acid with 7-amino-7-oxoheptanoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent such as dichloromethane (DCM) and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[7-(Hydroxyamino)-7-oxoheptyl]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitronium ion (NO₂⁺) in the presence of a catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or nitrated pyridine derivatives.
Scientific Research Applications
N-[7-(Hydroxyamino)-7-oxoheptyl]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[7-(Hydroxyamino)-7-oxoheptyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit histone deacetylases (HDACs), leading to the accumulation of acetylated histones and the activation of gene expression. This results in cell cycle arrest and apoptosis in cancer cells. The compound also interacts with other cellular pathways, contributing to its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)-N-[7-(hydroxyamino)-7-oxoheptyl]benzamide
- N-Hydroxy-7-(4-dimethylaminobenzoyl)aminoheptanamide
Uniqueness
N-[7-(Hydroxyamino)-7-oxoheptyl]pyridine-2-carboxamide is unique due to its specific structure, which combines a pyridine ring with a heptyl chain containing both hydroxyamino and oxo functional groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
593251-96-8 |
|---|---|
Molecular Formula |
C13H19N3O3 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
N-[7-(hydroxyamino)-7-oxoheptyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C13H19N3O3/c17-12(16-19)8-3-1-2-5-10-15-13(18)11-7-4-6-9-14-11/h4,6-7,9,19H,1-3,5,8,10H2,(H,15,18)(H,16,17) |
InChI Key |
FLSFXDXAIRHDHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCCCCCCC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-[2-[(2-Fluorophenyl)methylamino]ethylamino]ethyl]phenol](/img/structure/B14230995.png)
![Boronic acid, [2-(4-boronobutyl)-6-(methoxymethoxy)phenyl]-](/img/structure/B14231003.png)
![1,4-Dioxaspiro[4.5]decane-8-acetamide, N,N,8-trimethyl-](/img/structure/B14231008.png)



![2-(3-Hexylthiophen-2-yl)-5-[5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B14231032.png)
![Propanenitrile, 3-[[3-(bromomethyl)-3-oxetanyl]methoxy]-](/img/structure/B14231034.png)


![[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]acetaldehyde](/img/structure/B14231072.png)


![(3S)-1-[(S)-Benzenesulfinyl]-2-[(propan-2-yl)sulfanyl]hexan-3-ol](/img/structure/B14231096.png)
